6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine ring, which is further substituted with a thiadiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Mode of Action
It is known that many thiadiazole derivatives interact with their targets through hydrogen bonding, due to the hydrogen bond accepting and donating characteristics of the thiadiazole core . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
It is known that many thiadiazole derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the diverse pharmacological activities of many thiadiazole derivatives , it can be hypothesized that this compound may have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and have similar biological activities.
Benzothiazole Derivatives: These compounds share the benzothiazole ring and are used in similar applications.
Piperazine Derivatives: These compounds share the piperazine ring and are often used in medicinal chemistry.
Uniqueness
What sets 6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and makes it a versatile compound for research and development .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c20-14(10-1-2-11-12(7-10)21-9-15-11)19-5-3-18(4-6-19)13-8-16-22-17-13/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYNELNPPZPOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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